2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
This compound features a pyrimidine core substituted at position 4 with an amino group and at position 5 with a benzenesulfonyl moiety. A sulfanylacetamide bridge links the pyrimidine to an N-(2-ethoxyphenyl) group.
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-2-28-16-11-7-6-10-15(16)23-18(25)13-29-20-22-12-17(19(21)24-20)30(26,27)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,23,25)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGAYDCEKYWNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.38 g/mol. The structure features a pyrimidine ring substituted with an amino group and a benzenesulfonyl moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from commercially available starting materials. The general synthetic route includes:
- Formation of the Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfur Introduction : The sulfanyl group is introduced via nucleophilic substitution reactions.
- Acetamide Formation : The final product is obtained by acylation of the amine with an ethoxyphenylacetyl chloride.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. The National Cancer Institute (NCI) conducted screening against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Preliminary results indicated significant cytotoxic activity, particularly against breast and lung cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung) | 3.8 | Inhibits cell proliferation through cell cycle arrest |
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus, and antifungal activity against Candida albicans .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | Bacteriostatic |
| Candida albicans | 15 µg/mL | Fungicidal |
The biological activity of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound appears to activate intrinsic apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in certain cancer cell lines, thereby inhibiting proliferation.
Case Studies
A notable case study involved the evaluation of this compound in combination therapy with established chemotherapeutics such as doxorubicin. The synergistic effects observed suggest that it could enhance the efficacy of existing treatments while potentially reducing side effects .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies indicate that this compound exhibits selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy .
- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent.
-
Antiviral Properties
- The compound has shown promising results against viral infections, particularly in inhibiting the replication of respiratory syncytial virus (RSV). Its mechanism involves interference with viral entry and replication processes .
- Case Study : A study published in the Chemical and Pharmaceutical Bulletin reported significant antiviral activity when tested in cell cultures infected with RSV, highlighting its potential for treating respiratory infections.
-
Anti-inflammatory Effects
- Preliminary research suggests that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.
- Case Study : Animal models have shown reduced inflammation markers following treatment with the compound, indicating its therapeutic potential in inflammatory disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications in the sulfonamide group or the ethoxyphenyl moiety can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Altering the sulfonamide group | Enhanced selectivity towards CDK inhibition |
| Changing the ethoxyphenyl moiety | Improved solubility and bioavailability |
Safety and Toxicity Studies
Toxicological assessments are essential for evaluating the safety profile of this compound. Initial studies indicate a favorable safety margin with no significant adverse effects observed at therapeutic doses in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Heterocycles and Substituents
The compound is compared below with pyrimidine- and triazole-based derivatives to assess how core heterocycles and substituents influence activity.
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations:
Core Heterocycle Impact :
- Pyrimidine-based compounds (e.g., SirReal2) often target enzymes like sirtuins due to their planar, aromatic cores, which facilitate binding to catalytic sites .
- Triazole-based analogs (e.g., –8) show enhanced anti-inflammatory activity, likely due to improved hydrogen-bonding interactions from the triazole’s nitrogen atoms .
Substituent Effects :
- N-Aryl Groups : The N-(2-ethoxyphenyl) group (common in the target compound and ) may enhance lipophilicity and membrane permeability. However, the N-(3-methylphenyl) group in ’s leader compound correlates with superior anti-inflammatory potency, suggesting steric or electronic optimization at the meta position .
- Heterocyclic Substituents : The 5-benzenesulfonyl group in the target compound could confer metabolic stability, whereas 5-(2-pyridyl) in ’s compound may improve solubility and target engagement .
Anti-Inflammatory Activity:
- The triazole-based leader compound () exhibits 1.28× higher activity than diclofenac in formalin-induced edema models. This activity is attributed to cyclooxygenase-2 (COX-2) inhibition, as supported by in silico docking studies .
- The target compound’s pyrimidine core and benzenesulfonyl group may offer a different selectivity profile, but empirical data are needed to confirm this.
Enzyme Inhibition:
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility : The target compound’s molecular weight is estimated to be ~430–460 g/mol, comparable to analogs in and . Substituents like ethoxyphenyl and benzenesulfonyl may reduce aqueous solubility but improve lipid bilayer penetration.
- Metabolic Stability : Sulfonyl and sulfanyl groups (common in these compounds) are prone to oxidative metabolism, which could influence half-life .
Preparation Methods
Pyrimidine Core Functionalization
The synthesis begins with the preparation of the 4-amino-5-(benzenesulfonyl)pyrimidin-2-yl scaffold. Patent WO2013127267A1 outlines a general approach for introducing sulfonyl groups to pyrimidine derivatives. Key steps include:
-
Sulfonation of 4-Aminopyrimidine :
-
Reagents : Benzenesulfonyl chloride, triethylamine (TEA)
-
Solvent : Dichloromethane (DCM)
-
Conditions : 0–5°C for 2 hours, followed by gradual warming to room temperature.
-
Mechanism : Nucleophilic aromatic substitution at the pyrimidine’s 5-position, facilitated by the electron-withdrawing amino group at position 4.
-
-
Protection of the Amino Group :
Table 1: Reaction Parameters for Pyrimidine Functionalization
Table 2: Thiolation Optimization Data
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Temperature | 70–90°C | 80°C |
| Reaction Time | 4–8 h | 6 h |
| Catalyst Loading | 5–15 mol% | 10 mol% |
Acetamide Moiety Synthesis
Preparation of N-(2-Ethoxyphenyl)Acetamide
The ethoxyphenyl acetamide side chain is synthesized independently:
-
Acetylation of 2-Ethoxyaniline :
-
Purification :
-
Crystallization from ethanol/water (3:1 v/v) yields >95% pure product.
-
Final Coupling Reaction
Amide Bond Formation
The convergent synthesis concludes with coupling the pyrimidine-thiol intermediate to the acetamide derivative:
-
Oxidative Coupling :
-
Alternative Method (Microwave-Assisted) :
Table 3: Comparative Coupling Efficiency
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent EP3681504B1 highlights advancements in scalable production:
-
Reactor Type : Microfluidic tubular reactor
-
Residence Time : 5 minutes per synthetic step
-
Throughput : 1.2 kg/h
Purification Techniques
-
Chromatography : Reverse-phase HPLC with C18 columns
-
Crystallization : Ethanol/water gradient cooling (50°C → 4°C)
Analytical Characterization
Quality Control Metrics
-
Structural Confirmation :
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodology :
- Use multi-step synthetic routes with controlled reaction conditions (e.g., 60–80°C in anhydrous DMF or dichloromethane) to minimize side reactions .
- Employ catalysts like triethylamine or palladium complexes to enhance reaction efficiency .
- Monitor purity via thin-layer chromatography (TLC) and optimize recrystallization using solvents such as ethanol or acetonitrile .
Q. What analytical techniques are critical for confirming structural integrity?
- Methodology :
- NMR spectroscopy : Assign peaks for benzenesulfonyl, pyrimidinyl, and ethoxyphenyl groups to verify substituent positions .
- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) to validate 3D conformation .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₁H₂₁N₄O₃S₂) and isotopic patterns .
Q. How should initial biological activity screening be designed?
- Methodology :
- Use enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations to identify dose-dependent effects .
- Perform in vitro cytotoxicity studies on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Include positive controls (e.g., known inhibitors) and validate via triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodology :
- Conduct dose-response studies to identify non-linear effects or threshold concentrations where activity plateaus .
- Compare substituent effects using analogs (e.g., replacing benzenesulfonyl with methylsulfonyl) to isolate functional group contributions .
- Validate assay conditions (pH, temperature, solvent/DMSO tolerance) to rule out artifactual results .
Q. What computational approaches are suitable for studying target interactions?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with proteins like kinases or GPCRs .
- Use molecular dynamics (MD) simulations (AMBER/GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Q. How can aqueous solubility be improved for in vivo studies?
- Methodology :
- Synthesize prodrugs by modifying the ethoxyphenyl group with phosphate esters or PEGylated derivatives .
- Use co-solvency systems (e.g., 10% DMSO in saline) or nanoformulations (liposomes) for pharmacokinetic assays .
- Measure logP values (HPLC-based) to guide structural modifications for enhanced hydrophilicity .
Q. What strategies ensure compound stability during long-term storage?
- Methodology :
- Store lyophilized samples at –80°C under argon to prevent hydrolysis of the sulfanyl group .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Avoid UV light exposure by using amber vials, as the pyrimidine core may undergo photodegradation .
Q. How to design a structure-activity relationship (SAR) study using analogs?
- Methodology :
- Synthesize derivatives with systematic substitutions (e.g., halogens on benzene, alkyl chains on ethoxyphenyl) .
- Compare bioactivity data in tabular form (e.g., IC₅₀, logP) to identify critical substituents (Table 1) .
- Use principal component analysis (PCA) to correlate structural features with activity trends .
Q. How to validate target engagement in cellular models?
- Methodology :
- Perform pull-down assays with biotinylated probes and streptavidin beads to isolate bound proteins .
- Use siRNA knockdown of the hypothesized target and assess rescue of compound-induced effects .
- Apply thermal shift assays (CETSA) to confirm stabilization of the target protein in cell lysates .
Table 1: Example Analogues for SAR Studies
| Compound Variation | Key Feature Modifications | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|---|
| Benzenesulfonyl → Methylsulfonyl | Increased hydrophilicity | 250 ± 15 | |
| Ethoxyphenyl → Chlorophenyl | Enhanced π-π stacking potential | 180 ± 20 | |
| Pyrimidine → Triazine | Altered H-bonding capacity | 420 ± 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
